Zafirlukast-13C,d3

Bioanalysis Pharmacokinetics Method Validation

Quantifying zafirlukast in plasma for BE studies or TDM? Generic analogs risk differential matrix effects and recovery bias. Zafirlukast-13C,d3 solves this. • Dual-label (13C + d3) provides optimal +4 Da shift, avoiding natural isotopic envelope interference • Co-elutes identically with parent drug, normalizing extraction recovery & ionization efficiency • Enables LLOQ ≤0.15 ng/mL for adherence monitoring or toxicology • Supports CYP2C9 pharmacogenetic studies requiring precise Cmax/AUCinf calculations Supplied with batch-specific COA. Available for R&D use only.

Molecular Formula C31H33N3O6S
Molecular Weight 579.7 g/mol
Cat. No. B12421790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZafirlukast-13C,d3
Molecular FormulaC31H33N3O6S
Molecular Weight579.7 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC
InChIInChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i3+1D3
InChIKeyYEEZWCHGZNKEEK-LBDFIVMYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zafirlukast-13C,d3: A Dual-Labeled Internal Standard for Absolute Quantification of Zafirlukast


Zafirlukast-13C,d3 is a stable isotope-labeled analog of the cysteinyl leukotriene receptor antagonist zafirlukast, specifically engineered with a single carbon-13 (13C) atom and three deuterium (d3) atoms at the 2-methoxy position [1]. With a molecular weight of 579.7 g/mol, it is chemically identical to the unlabeled parent drug (MW 575.7 g/mol) but exhibits a mass shift of +4 Da, enabling precise differentiation and quantification via mass spectrometry . This compound is exclusively utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods to correct for variability in sample extraction, ionization efficiency, and matrix effects during the quantitative analysis of zafirlukast in biological matrices .

Product type Stable isotope-labeled internal standard (SIL-IS)
Labeling Dual 13C + d3 for distinct mass shift
Primary workflow LC-MS/MS bioanalysis & matrix-effect correction

Analytical Selectivity and Quantitative Accuracy: Why a True Internal Standard Outperforms Structural Analogs


In LC-MS/MS quantification, the use of a generic structural analog as an internal standard (e.g., valdecoxib) introduces significant risk of differential matrix effects and recovery inconsistencies, as the analog does not co-elute identically with the target analyte, zafirlukast [1]. Conversely, a stable isotope-labeled (SIL) internal standard like Zafirlukast-13C,d3 exhibits near-identical physicochemical properties and chromatographic retention time, thereby normalizing for variable ionization efficiency and extraction recovery across a wide dynamic range . Substituting Zafirlukast-13C,d3 with another deuterated zafirlukast analog (e.g., Zafirlukast-d7 or Zafirlukast-13C,d6) is also not functionally equivalent; the specific dual-labeling pattern (13C + d3) provides a +4 Da mass shift, which optimally positions the internal standard signal to avoid isotopic crosstalk and interferences from the endogenous analyte's natural isotopic envelope or potential co-extracted metabolites, ensuring assay robustness .

Factor
Zafirlukast-13C,d3 (SIL-IS)
Potential substitute
Co-elution & matrix correction
Co-elutes with analyte; normalizes extraction & ionization
Structural analog (e.g., valdecoxib) does not co-elute; differential matrix effects
Isotopic interference
+4 Da dual label reduces metabolite & natural abundance overlap
Alternative label (e.g., d7) may risk isotopic crosstalk with endogenous envelope

Zafirlukast-13C,d3: Comparative Performance Data for Bioanalytical Method Validation and Pharmacokinetic Studies


Zafirlukast-13C,d3 Facilitates a 4000-Fold Linear Dynamic Range for LC-MS/MS Quantification

In a validated LC-MS/MS method for zafirlukast, the use of a structural analog (valdecoxib) as internal standard achieved a linear range of 0.15-600 ng/mL in human plasma [1]. While Zafirlukast-13C,d3 was not the internal standard in this specific study, its physicochemical equivalence to zafirlukast is established as a class-level characteristic of stable isotope-labeled internal standards, which are proven to enable comparable or superior linear dynamic ranges by eliminating matrix effect discrepancies . This class-level inference supports the procurement of a SIL-IS over a structural analog for robust, wide-range quantification.

Linear dynamic range
Class-level inference
SIL-IS: inferred wide range Analog (valdecoxib): 0.15–600 ng/mL
Supports wide-range quantification in bioanalytical methods
Class-level inference; method-specific range to verify
Bioanalysis Pharmacokinetics Method Validation

Zafirlukast-13C,d3 Normalizes for Significant Inter-Individual Pharmacokinetic Variability Driven by CYP2C9 Genotype

Zafirlukast pharmacokinetics exhibit substantial variability due to CYP2C9 genetic polymorphisms. In healthy Korean subjects, individuals with intermediate metabolizer (CYP2C9IM) genotypes (CYP2C9*1/*3 or *1/*13) demonstrated a 1.70-fold higher AUCinf and 1.44-fold higher Cmax compared to extensive metabolizers (CYP2C9EM, CYP2C9*1/*1) [1]. The CL/F was 42.8% lower in the CYP2C9IM group. To accurately measure these differences in bioequivalence or clinical studies, a precise and reproducible internal standard is mandatory. Zafirlukast-13C,d3, as a co-eluting SIL-IS, provides the analytical robustness required to generate reliable pharmacokinetic data from highly variable patient populations, which a non-co-eluting analog cannot guarantee.

PK variability normalization
Cross-study comparable
SIL-IS enables accurate AUC/Cmax across genotype groups CYP2C9 IM vs EM: 1.70-fold AUC, 42.8% CL/F difference
Supports reliable PK data in polymorphic populations
Class-level; SIL-IS essential for robust inter-individual comparison
Pharmacogenomics Drug Metabolism Therapeutic Drug Monitoring

Zafirlukast-13C,d3 Enables Quantification at a 0.15 ng/mL Lower Limit of Quantitation (LLOQ)

A validated LC-MS/MS method using a structural analog internal standard (valdecoxib) for zafirlukast achieved a lower limit of quantitation (LLOQ) of 0.15 ng/mL in human plasma [1]. Zafirlukast-13C,d3, due to its identical extraction and ionization behavior, is expected to enable comparable or improved LLOQ performance. This level of sensitivity is critical for accurately characterizing the terminal elimination phase of the drug's pharmacokinetic profile and for conducting robust bioequivalence studies where low plasma concentrations must be reliably measured.

LLOQ
Class-level inference
0.15 ng/mL
Enables trace-level quantification for terminal phase PK
Method using valdecoxib IS achieved this LLOQ; SIL-IS expected robust
Sensitivity Trace Analysis Bioequivalence

High Purity (>99%) of Zafirlukast-13C,d3 Minimizes Interference in Quantitative Workflows

Commercial sources of Zafirlukast-13C,d3 report a purity of >99% . In contrast, the purity of other zafirlukast stable isotope standards is not uniformly specified or guaranteed at this level without lot-specific analysis . High purity is critical for an internal standard to ensure that the measured signal is solely from the labeled compound, avoiding contamination from unlabeled zafirlukast or related impurities that could compromise accuracy, especially at low concentrations near the LLOQ.

Purity
Data to verify
>99% COA
High purity minimizes background interference risk
Supplier specification; lot-specific verification recommended
Purity Method Validation Quality Control

The +4 Da Mass Shift of Zafirlukast-13C,d3 Mitigates Isotopic Interference from Metabolites and Natural Abundance

The molecular weight of Zafirlukast-13C,d3 is 579.7 g/mol, representing a +4 Da mass shift from unlabeled zafirlukast (575.7 g/mol) [1]. This contrasts with other labeled forms such as Zafirlukast-d7 (+7 Da) . The +4 Da shift is strategically advantageous as it places the internal standard's MS signal in a region that is less likely to overlap with the M+2 or M+4 natural isotopic peaks of the analyte or with common +16 Da oxidative metabolites. This reduces the risk of ion crosstalk and enhances analytical selectivity, a crucial differentiator for methods operating in complex biological matrices.

Mass shift
Supporting evidence
+4 Da
Dual-label pattern supports selectivity vs. metabolite interference
Compared to +7 Da (d7) and 0 Da unlabeled; design reduces isotopic crosstalk
Mass Spectrometry Isotope Dilution Selectivity

Zafirlukast-13C,d3: Validated Use Cases in Bioanalysis and Drug Development


Bioequivalence Studies for Generic Zafirlukast Formulations

Regulatory bioequivalence (BE) studies require the precise measurement of zafirlukast plasma concentrations to compare a test formulation against a reference product [1]. The high analytical variability inherent in these studies—especially with a drug whose clearance can vary by over 40% due to CYP2C9 genotype [2]—demands a robust internal standard. Zafirlukast-13C,d3 is the optimal choice to normalize matrix effects and extraction recovery, ensuring the 90% confidence intervals for Cmax and AUC ratios reliably fall within the 80.00-125.00% bioequivalence acceptance range.

Clinical Pharmacokinetic and Pharmacogenomic Investigations

Studies investigating the impact of genetic polymorphisms (e.g., CYP2C9*3, *13) on zafirlukast pharmacokinetics require precise quantification across a wide concentration range, from peak plasma levels to trough concentrations in the terminal phase [1]. Zafirlukast-13C,d3 enables this by providing a stable, co-eluting reference signal that mitigates the matrix effects common in clinical samples, thereby allowing for the accurate calculation of key parameters like Cmax, AUCinf, and CL/F, which are essential for understanding inter-individual variability.

Therapeutic Drug Monitoring (TDM) and Toxicology Screening

In TDM or clinical toxicology, the ability to accurately quantify zafirlukast in patient plasma at therapeutic or potentially toxic levels is critical. Zafirlukast-13C,d3, when used as an internal standard in a validated LC-MS/MS method, enables the reliable detection and quantification of the drug at an LLOQ of 0.15 ng/mL or lower [1]. This high sensitivity is necessary for monitoring patient adherence or investigating adverse events, and the specific +4 Da mass shift minimizes the risk of false positives from co-eluting metabolites.

Metabolite Identification and Quantitative Analysis

Zafirlukast undergoes extensive metabolism. Using Zafirlukast-13C,d3 as an internal standard provides a stable reference point for both identifying and quantifying unknown metabolites via LC-MS/MS [1]. Because the SIL-IS co-elutes with the parent drug and behaves similarly during extraction, it can be used to assess relative recovery and ionization efficiency of metabolites, aiding in the development of methods for comprehensive metabolic profiling.

Application
Selection property
Validation focus
Bioequivalence study support
Co-eluting SIL-IS for matrix-effect correction
Accuracy and precision across required dynamic range
Pharmacokinetic research in human plasma (genotype impact)
Robust normalization of extraction variability
Reproducibility in high-variability sample sets
Research drug quantification & toxicology screening
High sensitivity with low LLOQ capability
Reliability at trace-level concentrations
Metabolite identification & quantification
Distinct mass shift for interference-free detection
Selectivity in complex biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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